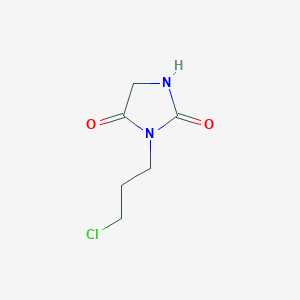

3-(3-Chloropropyl)imidazolidine-2,4-dione

Description

Significance of Imidazolidine-2,4-dione Derivatives in Diverse Academic Fields

The imidazolidine-2,4-dione ring is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups. This arrangement imparts a unique combination of stability and reactivity, making it an ideal scaffold for chemical modification. thieme-connect.de The ability to introduce a wide variety of substituents at different positions on the ring has led to the development of a rich and diverse library of derivatives with a broad spectrum of applications. researchgate.net

In the realm of medicinal chemistry , imidazolidine-2,4-dione derivatives have demonstrated remarkable therapeutic potential. A significant number of compounds incorporating this scaffold have been investigated and developed as potent pharmacological agents. Research has shown their efficacy as anticonvulsants, antiarrhythmics, and antitumor agents. researchgate.net Furthermore, this versatile scaffold has been instrumental in the design of novel inhibitors for various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a key target in the treatment of type 2 diabetes and obesity. ceon.rs The structural features of the hydantoin (B18101) ring allow for specific interactions with biological targets, leading to the modulation of their activity. researchgate.net

The application of imidazolidine-2,4-dione derivatives extends into the field of antimicrobial research . Studies have explored the synthesis of various hydantoin derivatives and evaluated their activity against a range of bacterial and fungal pathogens. researchgate.net The continuous challenge of antimicrobial resistance necessitates the development of new classes of therapeutic agents, and the imidazolidine-2,4-dione scaffold provides a promising foundation for the design of such molecules. rsc.org

Beyond biomedical applications, these compounds have also found utility in materials science and polymer chemistry . The reactivity of the hydantoin ring allows for its incorporation into polymer chains, leading to the creation of materials with unique properties. For instance, hydantoin-containing polymers have been developed for their potential as antibacterial surfaces. rsc.org

The following table summarizes the diverse applications of imidazolidine-2,4-dione derivatives in various research fields:

| Field of Study | Applications of Imidazolidine-2,4-dione Derivatives |

|---|---|

| Medicinal Chemistry | Anticonvulsants, Antiarrhythmics, Antitumor agents, Enzyme inhibitors (e.g., for diabetes and obesity) |

| Antimicrobial Research | Development of new antibacterial and antifungal agents |

| Materials Science | Creation of polymers with specialized properties, such as antibacterial surfaces |

Overview of the 3-(3-Chloropropyl)imidazolidine-2,4-dione Structure within the Class

The core of the molecule is the imidazolidine-2,4-dione ring, a planar, five-membered heterocycle. The presence of two carbonyl groups withdraws electron density from the ring, affecting the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. The substituent at the 3-position, the 3-chloropropyl group, introduces several key features. The propyl chain provides a degree of lipophilicity and conformational flexibility. The terminal chlorine atom is an electron-withdrawing group and a reactive site, making the compound a potentially valuable intermediate in organic synthesis. This chloro-functionalization allows for further chemical modifications through nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a building block in the synthesis of novel compounds with desired biological activities or material properties. The combination of the stable hydantoin core and the reactive chloropropyl side chain makes it a versatile synthon for the elaboration of more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloropropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOJUFJNQGWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chloropropyl Imidazolidine 2,4 Dione and Analogs

Direct Synthesis Approaches to N-Substituted Imidazolidine-2,4-diones

Direct synthesis, particularly through N-alkylation, remains a fundamental and widely employed method for the preparation of N-substituted imidazolidine-2,4-diones. This approach involves the introduction of a substituent, in this case, a 3-chloropropyl group, onto the nitrogen atom of the hydantoin (B18101) ring.

N-Alkylation Strategies for Introducing the Chloropropyl Moiety

The introduction of the 3-chloropropyl moiety onto the imidazolidine-2,4-dione scaffold is typically achieved through nucleophilic substitution, where the hydantoin nitrogen acts as the nucleophile. A common and effective method involves the reaction of imidazolidine-2,4-dione with an appropriate alkylating agent, such as 1-bromo-3-chloropropane. The reaction is generally carried out in the presence of a base to deprotonate the hydantoin, thereby increasing its nucleophilicity.

The regioselectivity of the alkylation is a critical consideration, as the imidazolidine-2,4-dione ring possesses two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. Generally, alkylation at the N-3 position is favored due to the higher acidity of the proton at this position. nih.gov However, reaction conditions can be tailored to favor alkylation at the N-1 position if desired. For the synthesis of 3-(3-chloropropyl)imidazolidine-2,4-dione, the focus is on achieving selective alkylation at the N-3 position.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of base, solvent, temperature, and reaction time. A variety of bases can be employed, including alkali metal carbonates (e.g., potassium carbonate), hydroxides (e.g., sodium hydroxide), and hydrides (e.g., sodium hydride). The selection of the base can influence the reaction rate and selectivity.

Solvents for this reaction are typically polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can dissolve the reactants and facilitate the nucleophilic substitution. Phase-transfer catalysis has also been shown to be an effective technique for the alkylation of hydantoins, offering advantages such as milder reaction conditions and improved yields. nih.gov

Optimization studies often involve screening different combinations of these parameters to maximize the yield of the desired N-substituted product while minimizing side reactions. The following table provides a general overview of typical reaction conditions that can be adapted for the synthesis of this compound.

| Parameter | Condition |

| Reactants | Imidazolidine-2,4-dione, 1-bromo-3-chloropropane |

| Base | K₂CO₃, NaH, or phase-transfer catalyst |

| Solvent | DMF, Acetonitrile, or Toluene |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 2-24 hours |

Multi-Component Reactions (MCRs) and One-Pot Protocols for Imidazolidine-2,4-dione Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazolidine-2,4-diones in a single step from three or more starting materials. The Bucherer-Bergs reaction is a classic and widely used MCR for the synthesis of 5,5-disubstituted hydantoins. nih.gov This reaction typically involves a ketone or aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).

While the traditional Bucherer-Bergs reaction yields hydantoins with substitution at the C-5 position, modifications of this and other MCRs can be envisioned to introduce substituents at the N-3 position. For instance, by using a primary amine, such as 3-chloropropylamine (B7771022), in place of ammonia (B1221849) or an ammonium salt, it is possible to directly synthesize N-3 substituted hydantoins in a one-pot fashion. A patent describes a synthetic method for N-(3-chloropropyl)methacrylamide starting from 3-chloropropylamine hydrochloride, which highlights the availability of this key precursor for such MCRs. researchgate.net

Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4-diones has gained significant attention, aiming to reduce the environmental impact of chemical processes. eurekaselect.comresearchgate.net These principles focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

For the synthesis of this compound, several green approaches can be considered:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the N-alkylation of hydantoins and in one-pot syntheses. organic-chemistry.org

Ultrasound-promoted reactions: Sonication can enhance reaction rates and efficiency, particularly in heterogeneous reaction systems.

Solvent-free reactions: Conducting reactions in the absence of a solvent or in a recyclable solvent minimizes waste and environmental impact. Mechanochemical methods, such as ball milling, are a promising solvent-free approach for hydantoin synthesis. acs.org

Use of greener catalysts: Employing non-toxic and recyclable catalysts, such as certain clays (B1170129) or supported reagents, can improve the sustainability of the synthesis.

These green methodologies offer viable alternatives to traditional synthetic routes, often with improved efficiency and a reduced environmental footprint.

Synthesis of Spirohydantoin Derivatives Incorporating Chloropropyl Chains

Spirohydantoins are a class of compounds where the C-5 carbon of the hydantoin ring is also part of another ring system. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks. The synthesis of spirohydantoins typically involves the Bucherer-Bergs reaction using a cyclic ketone as the starting material. nih.gov

To synthesize spirohydantoin derivatives that incorporate a chloropropyl chain, a multi-step approach is generally required. One possible strategy involves the initial synthesis of a spirohydantoin with a reactive functional group that can be subsequently modified to introduce the chloropropyl chain. For example, a spirohydantoin containing a hydroxyl or amino group on the spirocyclic ring could be subjected to an alkylation reaction with a suitable chloropropylating agent.

Alternatively, a cyclic ketone already bearing a functionalized side chain that can be converted to a chloropropyl group could be used as a precursor in the Bucherer-Bergs reaction. The synthesis of N-substituted nortropane spirohydantoins has been reported, demonstrating the feasibility of introducing substituents onto the spirocyclic framework. nih.gov Although direct incorporation of a chloropropyl chain onto the nitrogen of a pre-formed spirohydantoin via N-alkylation is a more direct approach, the synthesis of such complex molecules often requires careful planning of the synthetic route to achieve the desired substitution pattern.

Chemical Reactivity and Derivatization of 3 3 Chloropropyl Imidazolidine 2,4 Dione

Reactions Involving the Chloropropyl Moiety as a Functional Handle

The chloropropyl side chain of 3-(3-chloropropyl)imidazolidine-2,4-dione serves as a primary site for chemical modification, acting as an electrophilic handle for the introduction of various functional groups through nucleophilic substitution and subsequent cyclization reactions.

Nucleophilic Substitution Reactions for Further Functionalization

The carbon atom bearing the chlorine in the propyl chain is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This classic SN2 reaction pathway is a cornerstone of organic synthesis and allows for the introduction of diverse functionalities.

Common nucleophiles that can be employed in reactions with this compound include amines, azide (B81097) ions, and phthalimide (B116566) salts. For instance, reaction with primary or secondary amines would yield the corresponding amino-propyl derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed as a byproduct. The resulting secondary or tertiary amines can be valuable intermediates for the synthesis of more complex molecules.

A particularly useful transformation is the reaction with sodium azide to introduce an azido (B1232118) group. The resulting 3-(3-azidopropyl)imidazolidine-2,4-dione is a versatile intermediate that can undergo further reactions, such as reduction to the corresponding primary amine or participation in click chemistry reactions, like the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Another important nucleophilic substitution is the Gabriel synthesis, where the chloropropyl derivative is reacted with potassium phthalimide. Subsequent hydrolysis of the resulting phthalimido-propyl intermediate provides a clean and efficient method for the synthesis of the corresponding primary amine, 3-(3-aminopropyl)imidazolidine-2,4-dione, avoiding the over-alkylation issues often encountered when using ammonia (B1221849) as a nucleophile. researchgate.net

The following table summarizes some potential nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent Example | Product |

| Amine | R2NH | 3-(3-(Dialkylamino)propyl)imidazolidine-2,4-dione |

| Azide | NaN3 | 3-(3-Azidopropyl)imidazolidine-2,4-dione |

| Phthalimide | Potassium Phthalimide | 3-(3-Phthalimidopropyl)imidazolidine-2,4-dione |

| Hydroxide | NaOH | 3-(3-Hydroxypropyl)imidazolidine-2,4-dione |

| Cyanide | NaCN | 3-(3-Cyanopropyl)imidazolidine-2,4-dione |

Cyclization Reactions and Annulation Pathways

The functionalized propyl chain, introduced via nucleophilic substitution, can subsequently undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are driven by the formation of thermodynamically stable ring structures.

A prime example is the potential for intramolecular cyclization of the amino-propyl derivative. Following the initial nucleophilic substitution with an amine, if the N-1 position of the imidazolidine-2,4-dione is deprotonated with a suitable base, the resulting anion can act as a nucleophile, attacking the electrophilic carbon of a functional group on the propyl chain. For instance, if the terminal amino group is converted into a leaving group, an intramolecular SN2 reaction could lead to the formation of a fused six-membered ring.

More complex annulation pathways can be envisaged. For example, if the chloropropyl group is first converted to a longer chain with a terminal nucleophilic or electrophilic center, a variety of fused ring systems can be constructed. The synthesis of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones from related pyrrolidinone precursors highlights the potential for such intramolecular cyclizations to generate complex polycyclic architectures. nih.govthieme-connect.de The formation of pyrrolo[1,2-c]imidazoles from the reaction of acylethynylpyrroles with tosylmethylisocyanide also suggests that the imidazolidine-2,4-dione core can participate in cycloaddition reactions to form fused systems. organic-chemistry.org

Functionalization at Imidazolidine Ring Positions (C5, N1)

Beyond the chloropropyl moiety, the imidazolidine-2,4-dione ring itself offers opportunities for further derivatization at the C5 and N1 positions.

The C5 position of the hydantoin (B18101) ring is flanked by two carbonyl groups, rendering the methylene (B1212753) protons acidic and susceptible to deprotonation by a base. thieme-connect.de The resulting carbanion can then react with various electrophiles. A common reaction is the Knoevenagel condensation with aldehydes or ketones, which, under basic catalysis, leads to the formation of 5-alkylidene or 5-arylidene derivatives. wikipedia.org This reaction introduces a double bond at the C5 position, which can be a site for further chemical transformations.

The N1 position of the imidazolidine-2,4-dione ring, being an imide nitrogen, is less nucleophilic than the N3 position. However, under specific conditions, it can be alkylated. Direct N1-selective alkylation of hydantoins has been achieved using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov This allows for the introduction of a second substituent onto the hydantoin ring, leading to 1,3-disubstituted derivatives. For this compound, this would result in a 1-alkyl-3-(3-chloropropyl)imidazolidine-2,4-dione, further increasing the molecular complexity and providing additional handles for derivatization.

The following table outlines potential functionalization reactions at the C5 and N1 positions:

| Position | Reaction Type | Reagents | Product Type |

| C5 | Knoevenagel Condensation | Aldehyde/Ketone, Base | 5-Alkylidene/Arylidene hydantoin |

| C5 | Alkylation/Arylation | Alkyl/Aryl Halide, Strong Base | 5-Alkyl/Aryl hydantoin |

| N1 | Alkylation | Alkyl Halide, Potassium Base (e.g., tBuOK) | 1,3-Disubstituted hydantoin |

Formation of Complex Heterocyclic Systems Utilizing the Imidazolidine-2,4-dione Core

The strategic combination of reactions at the chloropropyl moiety and the imidazolidine-2,4-dione ring can lead to the synthesis of complex heterocyclic systems, including spirocyclic and fused-ring structures.

Spiro-hydantoins can be synthesized by reacting a ketone with potassium cyanide and ammonium (B1175870) carbonate in what is known as the Bucherer-Bergs reaction. nih.govgoogle.com While this is a de novo synthesis of the hydantoin ring, it illustrates the potential for the C5 position to be part of a spirocyclic system. Starting with a pre-formed 3-substituted hydantoin, derivatization at the C5 position with a bifunctional reagent could potentially lead to the formation of a spirocyclic ring.

The synthesis of fused heterocyclic systems is a particularly important application of this compound's reactivity. As mentioned in section 3.1.2, intramolecular cyclization is a powerful tool for this purpose. For example, conversion of the chloro group to an amino group, followed by N1-alkylation with a group containing a suitable electrophile, could set the stage for a subsequent intramolecular cyclization to form a bicyclic system. The synthesis of dihydroimidazo[5,1-c] nih.govorganic-chemistry.orgresearchgate.nettriazine-3,6(2H,4H)-dione derivatives through successive N3- and N1-alkylation of hydantoins, followed by cyclization, demonstrates the feasibility of such strategies. researchgate.net The synthesis of highly substituted fused bicyclic and tricyclic hydantoins has also been reported through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds, showcasing advanced methods for constructing complex hydantoin-based architectures. organic-chemistry.orgresearchgate.netnih.gov

The following table provides a conceptual overview of the formation of complex heterocyclic systems:

| System Type | Conceptual Synthetic Strategy | Key Reactions |

| Spiro-hydantoin | Derivatization of C5 with a bifunctional reagent leading to ring closure. | Alkylation, Cyclization |

| Fused-hydantoin | Intramolecular cyclization between a functionalized N3-substituent and the N1 or C5 position. | Nucleophilic Substitution, N1-Alkylation, Intramolecular Cyclization |

| Fused-hydantoin | Intermolecular cycloaddition reactions involving the imidazolidine-2,4-dione core. | Cycloaddition |

Advanced Computational and Theoretical Investigations of 3 3 Chloropropyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the molecular properties of 3-(3-Chloropropyl)imidazolidine-2,4-dione from first principles. These methods are used to analyze its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly useful for performing conformational analysis, which aims to identify the most stable three-dimensional arrangement of a molecule's atoms. mdpi.com The process involves optimizing the geometry of various possible conformers and calculating their corresponding energies to determine the most energetically favorable state. mdpi.com

For molecules containing the imidazolidine-2,4-dione scaffold, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-31++G(d,p), are employed to determine the relative stabilities of different isomers (e.g., E/Z and Syn/Anti configurations). mdpi.comchemrxiv.org By comparing the calculated Gibbs free energy values, researchers can predict the predominant conformation of the molecule in the gas phase or in different solvents. mdpi.comchemrxiv.org This analysis is critical as the specific conformation of a molecule often dictates its biological activity and how it interacts with target macromolecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. DFT calculations are used to compute the energies of these orbitals and map their electron density distributions. bhu.ac.inmdpi.com This analysis helps identify the potential sites for electrophilic and nucleophilic attacks on the this compound structure. bhu.ac.inmdpi.com Density of States (DOS) analysis complements FMO theory by providing a detailed picture of the energy level distribution and the contribution of different atoms or fragments to the molecular orbitals.

Table 1: Key Parameters in FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for studying how this compound interacts with biological targets and for predicting its behavior in a dynamic environment.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Studies on related imidazolidinone derivatives have demonstrated their potential as inhibitors of enzymes like Cyclooxygenase-2 (COX-2). najah.edu In one such study, a designed imidazolidinone derivative (referred to as compound 3) showed a strong binding affinity to COX-2, with a docking score of -11.569 kcal/mol, which was more favorable than the reference drug rofecoxib (B1684582) (-9.309 kcal/mol). najah.edu The analysis of the docked complex revealed key interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site of COX-2, such as SER530, ALA527, VAL523, and ARG513. najah.edu These interactions are vital for stabilizing the ligand within the binding pocket. najah.edu Similarly, other research has explored imidazolidine-2,4-dione derivatives as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), another important therapeutic target. nih.gov

Table 2: Example of Molecular Docking Results for an Imidazolidinone Derivative with COX-2

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Imidazolidinone Derivative (Compound 3) | COX-2 (PDB: 5KIR) | -11.569 | SER530, ALA527, VAL523, PHE518, ARG513, TYR355, LEU352 | Hydrogen Bonds, Hydrophobic Interactions, Water Bridges |

| Rofecoxib (Reference) | COX-2 (PDB: 5KIR) | -9.309 | SER530, ALA527, VAL523, ARG513, TYR355, LEU352, HIS90 | Hydrogen Bonds, Hydrophobic Interactions |

Data sourced from a study on designed imidazolidinone derivatives. najah.edu

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, modeling the movements of atoms and molecules over time. najah.edu This technique is used to assess the stability of the docked pose and to observe the dynamic behavior of the ligand within the binding site. biointerfaceresearch.com

For the imidazolidinone-COX-2 complex, MD simulations performed over 100 nanoseconds confirmed its conformational stability. najah.edu Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the binding site residues are analyzed. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and remains stable. biointerfaceresearch.com Low RMSF values for the amino acid residues in the binding pocket (e.g., below 1.5 Å) suggest that the ligand forms stable and consistent interactions, reinforcing the docking predictions. najah.edu These simulations are essential for validating the binding mode predicted by docking and ensuring the stability of the ligand-protein interactions over time. najah.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comdovepress.com The fundamental principle of QSAR is that the variations in the biological activity of a group of congeneric compounds are dependent on the changes in their molecular properties. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) against a specific target is compiled. dovepress.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors, and hydrophobic descriptors (e.g., LogP). dovepress.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. dovepress.com

A typical QSAR equation might look like the following example from a study on xanthone (B1684191) derivatives: log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 u + 0.540 logP - 9.115 dovepress.com

For the this compound scaffold, QSAR studies can identify the key structural features that influence its activity, guiding the design of new, more potent derivatives by modifying the molecule to optimize the relevant descriptors. dovepress.com

Application of Artificial Neural Networks (ANN) in Predictive Modeling

Artificial Neural Networks (ANN) have emerged as powerful tools in quantitative structure-activity relationship (QSAR) modeling, offering robust predictive capabilities for the biological activity of chemical compounds. In the context of imidazolidine-2,4-dione derivatives, ANN models have been successfully employed to predict their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. bohrium.comresearchgate.net

A comprehensive QSAR analysis on a series of thirty-nine imidazolidine-2,4-dione derivatives demonstrated the significant superiority of ANN models over traditional linear methods. bohrium.comresearchgate.net The research utilized an ANN architecture of (6-4-1), indicating a network with six input neurons (representing molecular descriptors), a hidden layer with four neurons, and one output neuron (representing the predicted biological activity). researchgate.net

The predictive power of the ANN model was rigorously validated, showing a high correlation between the experimentally observed and predicted activities. researchgate.net This underscores the capacity of ANN to capture complex, non-linear relationships between molecular structures and their biological functions, which is often a limitation of simpler models. The successful application of ANN in this context provides a strong basis for designing novel and more potent PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold. bohrium.comresearchgate.net

| ANN Model Statistical Results | |

| Parameter | Value |

| R² (Determination Coefficient) | 0.96 |

| MSE (Mean Squared Error) | 0.027 |

| RMSE (Root Mean Square Error) | 0.165 |

| MAE (Mean Absolute Error) | 0.125 |

Multiple Linear Regression (MLR) Models for Structural Correlates

Alongside ANN, Multiple Linear Regression (MLR) is a classical method used in QSAR studies to establish a linear relationship between molecular descriptors and the biological activity of compounds. For the same series of thirty-nine imidazolidine-2,4-dione derivatives studied as PTP1B inhibitors, MLR models were also developed. bohrium.comresearchgate.net

While the MLR model provided a satisfactory and reliable prediction of the antidiabetic activities, its statistical performance was found to be lower than that of the ANN model. researchgate.net This suggests that while linear relationships exist between the structural features of these derivatives and their PTP1B inhibitory activity, the underlying correlations are more complex and better captured by non-linear methods like ANN. researchgate.netresearchgate.net

The MLR model equation correlates various quantum-level electronic properties, calculated using Density Functional Theory (DFT), with the IC50 values that quantify antidiabetic activity. bohrium.com The development of both MLR and ANN models allows for a thorough investigation of structure-activity relationships, providing valuable insights for the rational design of new therapeutic agents. bohrium.comresearchgate.net

| MLR Model Statistical Results | |

| Parameter | Value |

| R² (Determination Coefficient) | 0.88 |

| MSE (Mean Squared Error) | 0.071 |

| RMSE (Root Mean Square Error) | 0.267 |

| MAE (Mean Absolute Error) | 0.218 |

Supramolecular Interactions and Assembly Investigations

The imidazolidine-2,4-dione (hydantoin) core is a highly versatile building block, or "synthon," in the field of crystal engineering and supramolecular chemistry. chemrxiv.org This versatility stems from its distinct hydrogen bonding capabilities, featuring two hydrogen bond donor sites (the N-H groups) and two hydrogen bond acceptor sites (the C=O groups). thieme-connect.de These features allow imidazolidine-2,4-dione derivatives to self-assemble into well-defined, higher-order structures through predictable intermolecular interactions.

Crystallographic analyses of various 5,5'-substituted hydantoins reveal that the crystal packing is predominantly governed by N–H···O hydrogen bonds. tandfonline.com These interactions consistently lead to the formation of recognizable supramolecular synthons, which are robust structural motifs. One of the most common motifs is the R²₂(8) graph set, where two molecules form a cyclic dimer through a pair of N–H···O hydrogen bonds. researchgate.net

These dimers can then further assemble into more complex architectures, such as one-dimensional chains or two-dimensional layers. tandfonline.comacs.org For instance, studies on compounds like 5-methyl-5-phenyl hydantoin (B18101) show the formation of chains and edge-fused 12-membered rings. tandfonline.com Computational and crystallographic studies on related active pharmaceutical ingredients containing the imidazolidine-2,4-dione scaffold have provided a deep understanding of how subtle structural changes can influence the formation of different crystal phases (polymorphs), hydrates, and solvates by altering these hydrogen bonding patterns. chemrxiv.orgresearchgate.net This knowledge is crucial for controlling the solid-state properties of drugs based on this scaffold.

| Common Supramolecular Synthons in Imidazolidine-2,4-diones | |

| Synthon (Graph Set) | Description |

| R²₂(8) | A cyclic dimer formed by two molecules linked by two N–H···O hydrogen bonds. |

| C(4) | A linear chain formed by single N–H···O hydrogen bonds between adjacent molecules. |

| R³₃(12) | A larger ring structure involving multiple molecules and hydrogen bonds. |

Exploration of Biological Activities and Mechanistic Insights

Target-Specific Interactions in Medicinal Chemistry Research

The inherent versatility of the 3-(3-Chloropropyl)imidazolidine-2,4-dione structure allows for its modification to create potent and selective ligands for various biological targets, including enzymes and receptors.

Derivatives of imidazolidine-2,4-dione have been extensively investigated as inhibitors of several key enzymes implicated in disease, demonstrating the scaffold's importance in developing targeted therapies.

Protein Tyrosine Phosphatase-1B (PTP1B): PTP1B is a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime target for treating type 2 diabetes and obesity. nih.govnih.gov A series of novel imidazolidine-2,4-dione derivatives have been designed and synthesized as PTP1B inhibitors. nih.gov These compounds have shown potent inhibitory activities, with IC50 values ranging from 0.57 to 172 μM. nih.gov Molecular docking studies have helped elucidate the binding modes of these inhibitors, revealing that they can stabilize the WPD-loop of the enzyme in an open conformation. mdpi.com One study identified a highly selective PTP1B inhibitor with an IC50 of 4.1 µM, which was over 30 times more selective for PTP1B than for the closely related T-cell protein tyrosine phosphatase (TCPTP). researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Benzalhydantoin derivatives, which feature the imidazolidine-2,4-dione core, have been identified as moderately active inhibitors of VEGFR-2. For instance, (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione showed inhibitory activity of 46% and 56%, respectively, against VEGFR-2 at a concentration of 10 µM. These findings suggest that the hydantoin (B18101) scaffold is a promising starting point for developing novel anti-angiogenic agents.

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another receptor tyrosine kinase that is overexpressed in a significant percentage of breast cancers, making it a key therapeutic target. nih.govnih.gov While direct inhibition by this compound itself is not documented, the broader class of hydantoin derivatives has been explored as potential HER2 inhibitors. For example, certain benzalhydantoin derivatives have been screened against a panel of receptor tyrosine kinases, including HER2. This line of research highlights the potential for modifying the imidazolidine-2,4-dione scaffold to target kinases like HER2.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.gov The development of HDAC inhibitors often involves a pharmacophore model consisting of a zinc-binding group, a linker, and a capping group that interacts with the enzyme surface. nih.gov Cyclic tetrapeptides incorporating residues that can coordinate with zinc have been developed as potent HDAC inhibitors. nih.gov While not directly derived from this compound, this research into complex scaffolds for HDAC inhibition provides a framework for how heterocyclic structures can be incorporated into inhibitor design. The general structural features of HDAC inhibitors could potentially be adapted to the imidazolidine-2,4-dione core.

| Enzyme Target | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| PTP1B | Imidazolidine-2,4-dione derivatives | 0.57 - 172 μM | nih.gov |

| PTP1B | Specific Imidazolidine-2,4-dione derivative | 4.1 µM | researchgate.net |

| VEGFR-2 | (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | 46% inhibition at 10 µM | |

| VEGFR-2 | (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione | 56% inhibition at 10 µM |

The imidazolidine-2,4-dione scaffold serves as a foundational element for building ligands with high affinity for various G protein-coupled receptors (GPCRs), which are central to neurotransmission and other physiological processes.

Serotonin (B10506) Receptors (5-HT): Derivatives of imidazolidine-2,4-dione have been synthesized and shown to possess a high affinity for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. nih.gov Some of these compounds also exhibit significant affinity for 5-HT2A receptors. nih.gov By incorporating arylpiperazine fragments, a common pharmacophore for serotonin receptor ligands, via a flexible chain attached to the imidazolidine-2,4-dione core, researchers have created potent ligands. nih.govacnp.org For instance, certain derivatives of imidazo[2,1-f]purine-2,4-dione, a related structure, act as potent dual ligands for the serotonin transporter (SERT) and the 5-HT1A receptor, with pKi values greater than 7.5. nih.gov

Dopaminergic Receptors (D2, D3): Dopamine (B1211576) receptors are key targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.govnih.gov The search for selective ligands, particularly for the D3 versus the D2 receptor, is an active area of research. unc.edu While most known ligands are non-selective, novel scaffolds are continuously being explored. nih.govunc.edu The imidazolidine-2,4-dione structure can be used as a precursor to construct more complex molecules designed to fit the binding pockets of dopamine receptors. The development of ligands such as 1-phenyl-benzazepines demonstrates how core heterocyclic structures can be elaborated to achieve affinity for D1-like receptors. nih.gov

Adrenergic α1 Receptors: These receptors are involved in regulating smooth muscle contraction and are important targets for conditions like benign prostatic hypertrophy and hypertension. amegroups.cnnih.gov A variety of compounds, including piperazinyl quinazolines, act as α1-adrenergic antagonists. nih.govdrugbank.com The development of selective antagonists for the α1A subtype is of particular interest. amegroups.cnnih.gov The imidazolidine-2,4-dione scaffold can be incorporated into synthetic strategies aimed at producing novel α1-adrenergic receptor antagonists.

| Receptor Target | Derivative Class | Reported Affinity | Reference |

|---|---|---|---|

| 5-HT1A | Imidazolidine-2,4-dione derivatives | Ki: 23 - 350 nM | nih.gov |

| SERT / 5-HT1A | Imidazo[2,1-f]purine-2,4-dione derivatives | pKi > 7.5 | nih.gov |

Beyond direct enzyme or receptor interaction, derivatives of the imidazolidine-2,4-dione scaffold can modulate intracellular signaling pathways.

PPARγ Activation: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose homeostasis and lipid metabolism, making it the target for the thiazolidinedione class of antidiabetic drugs. nih.govnih.gov The imidazolidine-2,4-dione ring is an isostere of the thiazolidine-2,4-dione ring found in drugs like pioglitazone. researchgate.net This structural similarity has prompted research into imidazolidine-2,4-dione derivatives as potential PPARγ modulators. researchgate.net By designing molecules that can effectively bind to and activate PPARγ, it is possible to develop new agents for type 2 diabetes. nih.govnih.gov

Cellular Pathway Modulation Studies

The biological effects of imidazolidine-2,4-dione derivatives extend to the cellular level, where they can influence fundamental processes like cell survival and proliferation.

Apoptosis Induction and Cell Cycle Regulation: In the context of cancer research, inducing apoptosis (programmed cell death) and arresting the cell cycle are key therapeutic strategies. nih.gov Studies on various hydantoin derivatives have demonstrated their ability to trigger apoptosis in cancer cell lines. nih.govmdpi.com For example, certain 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were shown to induce a significant, time-dependent increase in the rate of apoptosis and caspase activation in human breast cancer cells (MDA-MB-231). nih.gov This pro-apoptotic activity is a crucial mechanism for their antitumor effects. nih.govnih.gov Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov

Role as Advanced Precursors in the Design of Biologically Active Molecules

The compound this compound is not typically an end-product drug but rather a highly valuable intermediate or building block in synthetic chemistry. The chloropropyl group at the N-3 position is a key functional handle. It provides an electrophilic site that allows for nucleophilic substitution reactions, enabling chemists to easily attach a wide variety of other molecular fragments. This versatility allows for the systematic construction of large libraries of compounds that can be screened for activity against various biological targets. This role as a precursor is fundamental to its utility in creating the enzyme inhibitors and receptor ligands discussed previously. nih.govnih.gov

Applications in Materials Science for Biocidal Properties through N-Halamine Formation

The imidazolidine-2,4-dione structure has found a significant application in materials science for creating antimicrobial surfaces. nih.govnih.gov The secondary amine (N-H) group within the hydantoin ring can be halogenated, typically with chlorine from dilute bleach, to form a stable N-halamine (N-Cl) bond. nih.gov

N-halamines are powerful oxidizing agents that confer potent, broad-spectrum biocidal activity. nih.govnih.gov The mechanism of action involves the transfer of oxidative chlorine from the N-halamine to microbial cells upon contact, leading to rapid inactivation of pathogens like Staphylococcus aureus and Escherichia coli. nih.govusd.edu

Polymers or coatings containing the this compound moiety can be created and then "charged" with chlorine to become biocidal. nih.govusd.edu A key advantage of this technology is its regenerability; once the chlorine is depleted through use, the surface can be recharged by another exposure to a halogen source like bleach. nih.govnih.gov This has led to the development of rechargeable antimicrobial coatings for medical devices, textiles, water purification systems, and food packaging. nih.govusd.edu

Diverse Pharmacological Target Engagement of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a foundational structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. mdpi.com This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The core structure's capacity for substitution at positions N-1, N-3, and C-5 allows for extensive modification, enabling the fine-tuning of its biological activity and engagement with various enzymes, receptors, and proteins. mdpi.com

Research into imidazolidine-2,4-dione derivatives has revealed their engagement with multiple pharmacological targets, demonstrating the scaffold's significance in drug discovery. These interactions span various therapeutic areas, from oncology and infectious diseases to metabolic disorders.

Anticancer Activity: Derivatives of the imidazolidine-2,4-dione scaffold have shown significant potential as anticancer agents. One key area of investigation is the inhibition of anti-apoptotic proteins. For instance, a series of these derivatives were specifically designed and synthesized to target and inhibit B-cell lymphoma-2 (Bcl-2) proteins, which are crucial for cancer cell survival. nih.gov Studies have also demonstrated the efficacy of certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives in inhibiting the MCF-7 breast cancer cell line. scialert.net

Antimicrobial and Antifungal Activity: The scaffold is a component of established antimicrobial agents like nitrofurantoin (B1679001) and has been the basis for developing new compounds to combat microbial resistance. mdpi.com Studies have evaluated various derivatives for their in vitro activity against numerous bacterial and fungal strains. kg.ac.rs For example, certain 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. researchgate.net The antimicrobial effects are often influenced by the specific substituents on the hydantoin ring, with elements like chlorine being noted for enhancing inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net

Enzyme Inhibition for Metabolic Diseases: A significant target for imidazolidine-2,4-dione derivatives is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.gov Through computer-aided drug design, novel imidazolidine-2,4-dione derivatives have been identified as potent and selective PTP1B inhibitors. nih.govnih.gov This highlights the scaffold's potential in developing treatments for metabolic disorders.

Diverse Central Nervous System and Other Activities: The hydantoin structure is famously associated with the anticonvulsant drug phenytoin (B1677684). mdpi.commdpi.com Building on this, various derivatives have been synthesized and evaluated for a range of psychopharmacological properties, including antinociceptive (pain-relieving) effects. mdpi.commdpi.com Beyond this, the scaffold's derivatives have been explored for other activities, including anticoagulant effects, antimalarial activity against Plasmodium falciparum, and potential use as herbicides. mdpi.comscialert.net

The table below summarizes the diverse pharmacological targets and associated activities of the imidazolidine-2,4-dione scaffold based on various research findings.

Table 1: Pharmacological Targets of the Imidazolidine-2,4-dione Scaffold

| Therapeutic Area | Pharmacological Target/Activity | Research Findings |

|---|---|---|

| Oncology | Bcl-2 Protein Inhibition | A series of derivatives were designed as inhibitors of anti-apoptotic Bcl-2 proteins for cancer therapy. nih.gov |

| MCF-7 Breast Cancer Cell Line Inhibition | Synthesized derivatives were evaluated and showed activity against this specific cancer cell line. scialert.net | |

| Infectious Diseases | Antibacterial Activity | Derivatives have shown inhibitory effects against various strains, including S. iniae, E. tarda, P. mirabilis, and S. dysenteriae. kg.ac.rsresearchgate.net |

| DNA Gyrase Inhibition | Certain derivatives showed high-level DNA gyrase inhibition, indicating a mechanism for their antimicrobial action. researchgate.net | |

| Antifungal Activity | Assayed compounds exerted weak to moderate antifungal activity against several yeast strains. kg.ac.rs | |

| Antiplasmodial Activity | The scaffold is present in natural and synthetic compounds with activity against Plasmodium falciparum. mdpi.com | |

| Metabolic Disorders | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Derivatives have been identified as novel, selective PTP1B inhibitors, a target for treating type 2 diabetes. nih.govnih.gov |

| Neurology | Anticonvulsant & Antinociceptive Effects | The scaffold is the basis for the anticonvulsant phenytoin and has been studied for pain-relieving properties. mdpi.commdpi.com |

| Hematology | Anticoagulant Activity | Certain synthesized derivatives were evaluated for their potential as anticoagulant agents. scialert.net |

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes for 3-(3-Chloropropyl)imidazolidine-2,4-dione

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

| Optimized Classical Alkylation | Straightforward, well-understood mechanism | Improving yield, reducing byproducts, milder reaction conditions |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, rapid library generation | Designing a one-pot reaction that incorporates the chloropropyl moiety |

| Flow Chemistry | Precise control, improved safety, scalability | Developing a continuous flow process for N-alkylation |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Investigating the effect of microwave irradiation on reaction efficiency |

Advanced Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to guide the design of novel derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of derivatives and their biological activity. nih.govresearchgate.net By developing robust 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the steric, electrostatic, and hydrophobic fields that are critical for biological function. nih.gov These models provide insights that can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net Furthermore, molecular docking and molecular dynamics simulations can elucidate the binding modes of these derivatives with specific biological targets, such as enzymes or receptors, offering a rationale for observed activity at the atomic level. nih.govnih.gov

Table 2: Key Computational Techniques and Their Applications

| Computational Method | Primary Application | Predicted Outcomes |

| QSAR | Correlate chemical structure with biological activity | Predictive models for activity (e.g., pIC50), identification of key descriptors |

| CoMFA/CoMSIA | 3D mapping of favorable/unfavorable interaction fields | Contour maps guiding structural modifications for enhanced potency |

| Molecular Docking | Predict binding pose and affinity of a ligand to a target | Binding energy scores, visualization of key intermolecular interactions |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of a ligand-target complex | Information on binding stability, conformational changes, and solvent effects |

Exploration of Undiscovered Mechanistic Pathways for Biological Activity

The imidazolidine-2,4-dione scaffold is present in drugs with diverse mechanisms of action, including anticonvulsants, antimicrobials, and enzyme inhibitors. mdpi.com However, the specific biological targets and mechanistic pathways of this compound and its simple derivatives are largely uncharacterized. Future research should employ target identification and validation studies to uncover its molecular basis of action. This could involve affinity chromatography, proteomics-based approaches, or genetic screening to identify binding partners. Once a target is identified, further investigation into its role in cellular signaling pathways is crucial. For instance, studies have shown that certain imidazolidine-2,4-dione derivatives can act as potent and selective inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) or lymphoid-specific tyrosine phosphatase (LYP), suggesting that this scaffold is well-suited for targeting phosphatase enzymes. nih.govnih.gov

Integration of this compound in Multi-Target Ligand Design

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. springernature.com The 3-(3-chloropropyl) group serves as an ideal chemical linker to conjugate the imidazolidine-2,4-dione core with other pharmacophores, creating hybrid molecules designed to interact with multiple targets simultaneously. nih.gov This "hybrid pharmacophore" approach could be used to combine the properties of the hydantoin (B18101) ring with other known active scaffolds. nih.gov For example, linking it to a fragment known to inhibit a different target could result in a dual-action compound. This strategy requires a deep understanding of the structure-activity relationships for each target to achieve a balanced activity profile in the final hybrid molecule.

Table 3: Hypothetical Multi-Target Ligand Design Concepts

| Target 1 (from Hydantoin Core) | Target 2 (from Linked Pharmacophore) | Potential Therapeutic Area |

| Protein Tyrosine Phosphatase (PTP) | Dipeptidyl Peptidase 4 (DPP-4) | Type 2 Diabetes |

| Voltage-Gated Sodium Channel | GABA Receptor | Epilepsy |

| Bacterial Enzyme (e.g., Mur ligase) | Bacterial DNA Gyrase | Infectious Disease |

Development of Novel Derivatives for Specific Research Applications

Beyond therapeutic applications, the unique chemical properties of this compound make it a valuable precursor for creating specialized chemical tools. The reactive chloropropyl group can be readily converted to other functionalities (e.g., azides, alkynes, amines) to facilitate bioconjugation or "click" chemistry reactions. This allows for the development of derivatives such as:

Affinity Probes: Derivatives functionalized with a reporter tag (e.g., biotin, fluorophore) to isolate and identify cellular binding partners.

Photoaffinity Labels: Compounds that can be activated by light to form a covalent bond with their biological target, enabling precise target identification.

Molecular Scaffolds for Fragment-Based Drug Discovery: The imidazolidine-2,4-dione core can serve as a starting point for library synthesis, where diverse fragments are attached via the propyl linker to explore chemical space and identify new bioactive compounds.

The development of these specialized derivatives will not only advance our understanding of the biological roles of hydantoin-containing molecules but also provide valuable tools for the broader chemical biology community.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(3-chloropropyl)imidazolidine-2,4-dione, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis of imidazolidine-2,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione can be synthesized by reacting imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions . Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dioxane) to minimize hydrolysis.

- Characterization : Confirm intermediates via LC/MS for molecular weight verification (e.g., m/z = 243.035 → 259.013 after sulfur substitution) and ¹H/¹³C NMR to resolve substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Q. Q2. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological Answer:

- Purity Assessment : Use reverse-phase HPLC with UV detection (e.g., retention time 3.04–5.10 minutes) and ensure >95% purity via peak integration .

- Structural Confirmation : Combine NMR (e.g., ¹H NMR for chloropropyl chain protons at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₉H₁₀ClN₂O₂) .

Advanced Research Questions

Q. Q3. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives for CNS-targeted applications?

Methodological Answer:

- Substituent Modification : Replace the chloropropyl group with aryl or heteroaryl moieties (e.g., pyridyl or phenoxy groups) to assess binding affinity to CNS receptors (e.g., DP1 receptors) .

- In Silico Modeling : Perform docking studies using receptors like 5-HT₃ or GABAₐ to predict interactions. For example, chloropropyl chains may enhance lipophilicity, improving blood-brain barrier penetration .

- Biological Assays : Test derivatives in vitro (e.g., receptor binding assays) and in vivo (e.g., cognitive dysfunction models) to correlate structural changes with efficacy .

Q. Q4. How can researchers resolve contradictory data on the stability of imidazolidine-2,4-dione derivatives under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C) .

- Hydrolytic Stability : Use accelerated stability studies (e.g., pH 1–13 buffers at 40°C) with HPLC monitoring to detect degradation products (e.g., ring-opened hydantoic acids) .

- Mechanistic Insights : Apply DFT calculations to predict susceptibility to hydrolysis based on electron-withdrawing substituents (e.g., chloro groups) .

Critical Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.